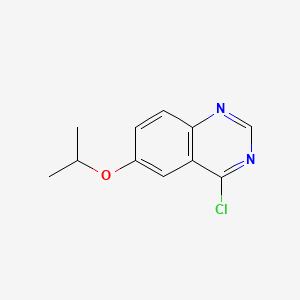
4-Chloro-6-isopropoxyquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-isopropoxyquinazoline is a chemical compound with the molecular formula C11H11ClN2O . It has a molecular weight of 222.67 .
Molecular Structure Analysis
The InChI code for 4-Chloro-6-isopropoxyquinazoline is 1S/C11H11ClN2O/c1-7(2)15-8-3-4-10-9(5-8)11(12)14-6-13-10/h3-7H,1-2H3 . The compound’s structure includes a quinazoline core, which is a bicyclic compound consisting of two fused six-membered rings, a benzene ring, and a pyrimidine ring .Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-6-isopropoxyquinazoline are not available, quinazoline derivatives are known to participate in various chemical reactions. For instance, 6-alkoxy-4-substituted-aminoquinazolines have been synthesized in reactions involving 4-chloro-6-halo-2-phenylquinazolines .Physical And Chemical Properties Analysis
4-Chloro-6-isopropoxyquinazoline has a molecular weight of 222.67 g/mol . It has a computed XLogP3-AA value of 3.3, indicating its lipophilicity . The compound has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds . Its exact mass and monoisotopic mass are both 222.0559907 g/mol . The topological polar surface area is 35 Ų .Applications De Recherche Scientifique
Cancer Research and Therapy
4-Chloro-6-isopropoxyquinazoline and its derivatives, such as chloroquine (CQ) and hydroxychloroquine (HCQ), have been extensively studied for their potential in cancer therapy. Research has shown that these compounds can act as anti-cancer agents, particularly in sensitizing tumor cells to various drugs, thereby potentiating therapeutic activity. Their effects are observed both on cancer cells and the tumor microenvironment, including autophagy inhibition, Toll-like receptor 9, p53, and CXCR4-CXCL12 pathway modulation. Clinical investigations are ongoing to evaluate their activity in different cancer types and in combination with standard treatments (Verbaanderd et al., 2017).
Enhancing Chemotherapy Efficacy
Studies have shown that chloroquine, a derivative of 4-chloro-6-isopropoxyquinazoline, can enhance the efficacy of chemotherapy, independent of autophagy. It is often used in combination with chemotherapeutic drugs and radiation to improve tumor cell killing. Its role in sensitizing breast cancer cells to treatments like cisplatin and drugs targeting autophagy regulation has been highlighted, suggesting its potential usefulness in cancer therapeutic strategies (Maycotte et al., 2012).
Anti-Microbial and Anti-Tuberculosis Activity
Some derivatives of 4-chloro-6-isopropoxyquinazoline have been synthesized and evaluated for their antimicrobial and anti-tuberculosis activities. These compounds, especially those with chloro substitutions, have shown effectiveness against various microbial strains, including Mycobacterium avium and M. kansasii, suggesting their potential as antimicrobial agents (Kubicová et al., 2003).
Antiviral Properties
Research on 4-aminoquinoline derivatives, including chloroquine, has highlighted their potential as antiviral agents. Chloroquine has shown inhibitory effects on the replication of several viruses, including members of the flaviviruses, retroviruses, and coronaviruses. Its immunomodulatory effects and the suppression of inflammatory mediators like tumor necrosis factor α and interleukin 6 are notable, particularly in the context of viral diseases such as HIV and severe acute respiratory syndrome (Savarino et al., 2003).
Electrochemical Sensor Applications
4-Aminoquinoline compounds, including chloroquine, have been the subject of studies focusing on the development of electrochemical sensors. These sensors are designed for the detection of these drugs in biological and environmental samples, highlighting the importance of monitoring their levels due to potential toxic side-effects (Matrouf et al., 2022).
Safety And Hazards
Propriétés
IUPAC Name |
4-chloro-6-propan-2-yloxyquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-7(2)15-8-3-4-10-9(5-8)11(12)14-6-13-10/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMDJWCZSDSMHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)N=CN=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676532 |
Source


|
| Record name | 4-Chloro-6-[(propan-2-yl)oxy]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-isopropoxyquinazoline | |
CAS RN |
1223748-36-4 |
Source


|
| Record name | 4-Chloro-6-[(propan-2-yl)oxy]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


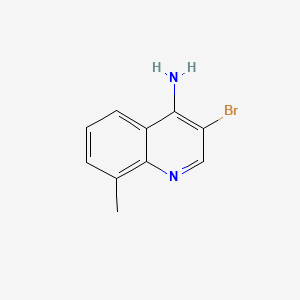
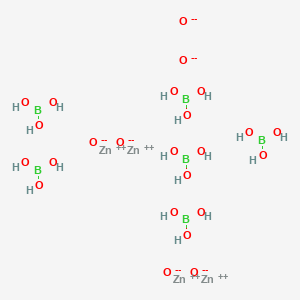
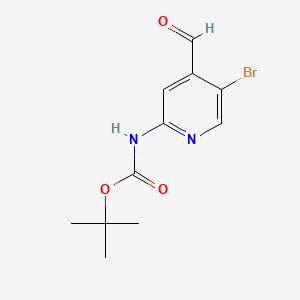
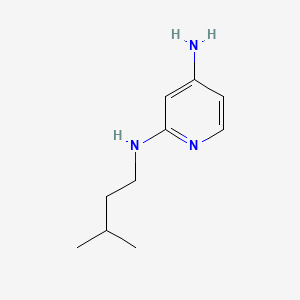
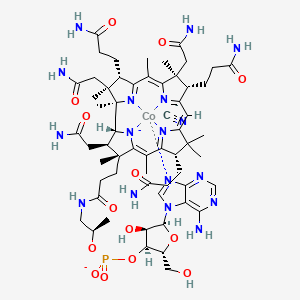
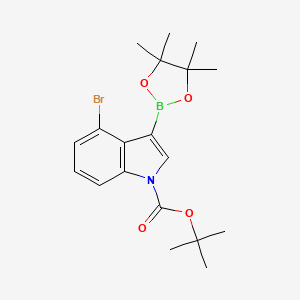
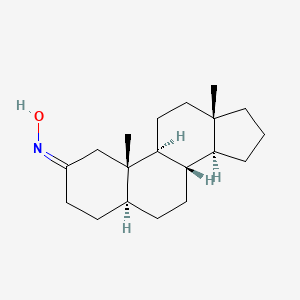

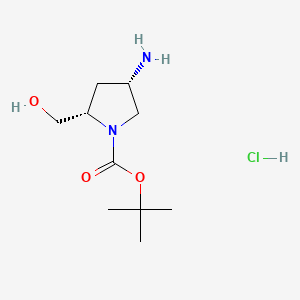
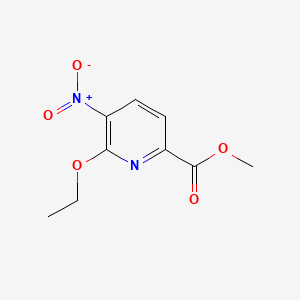
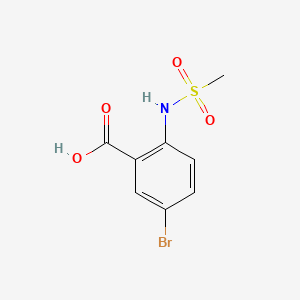
![7-(Methylthio)-1-propyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B577491.png)
